molecular formula C14H3D4ClNO2 B602583 Tolfenamic Acid-d4 CAS No. 1246820-82-5

Tolfenamic Acid-d4

Cat. No. B602583
M. Wt: 265.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tolfenamic Acid-d4 is the labelled analogue of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). It is a derivative of anthranilic acid . It is used as an internal standard for the quantification of tolfenamic acid .


Synthesis Analysis

Tolfenamic Acid-d4 is a well-studied polymorphic compound. A new polymorph of Tolfenamic Acid, form IX, was unexpectedly crystallised from isopropanol at low temperatures . The stability of this new polymorphic form was analyzed with the aid of dispersion corrected DFT, paired with calculations of vibrational frequencies .


Molecular Structure Analysis

The molecular formula of Tolfenamic Acid-d4 is C14H8ClD4NO2 . The InChi Code is InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D .


Chemical Reactions Analysis

Tolfenamic Acid-d4 is a polymorphic compound with multiple forms discovered to date. The ninth form, form IX, was crystallised from isopropanol at low temperatures . The stability of this new polymorph was confirmed through thermal measurements, solubility measurements, and solvent-mediated phase transformation experiments .


Physical And Chemical Properties Analysis

Tolfenamic Acid-d4 has a formula weight of 265.7 . It is a solid at room temperature and is soluble in DMF, DMSO, and Methanol .

Scientific Research Applications

  • Migraine Treatment : Tolfenamic acid has been demonstrated to be as effective as ergotamine in treating migraine attacks. It is a potent inhibitor of prostaglandin biosynthesis, which helps in reducing the duration and intensity of migraine attacks, with fewer side effects compared to ergotamine (Hakkarainen et al., 1979). Additional studies show that combining tolfenamic acid with caffeine or metoclopramide enhances its effectiveness in treating acute migraine (Tokola et al., 1984).

  • Cancer Research : There is growing evidence that tolfenamic acid exhibits anti-cancer activity. It alters the expression of genes related to cancer hallmarks, including apoptosis, growth arrest, angiogenesis, and metastasis. Tolfenamic acid targets multiple oncogenic or tumor suppressive signaling pathways in various types of cancer models (Feldman et al., 2018). It has shown efficacy in inhibiting tumor growth in colorectal cancer models by promoting endoplasmic reticulum stress and activating the unfolded protein response signaling pathway (Zhang et al., 2013).

  • Alzheimer's Disease Management : Studies have indicated that tolfenamic acid can improve cognitive functions in Alzheimer's disease mouse models. It does this by lowering the levels of amyloid precursor protein and amyloid beta, which are associated with Alzheimer's pathology (Subaiea et al., 2013). Tolfenamic acid treatment also results in a decrease in cerebral amyloid plaque burden and improvements in spatial working memory in mouse models (Subaiea et al., 2014).

Safety And Hazards

When handling Tolfenamic Acid-d4, personal protective equipment/face protection should be worn. It should not be ingested, and if swallowed, immediate medical assistance should be sought .

Future Directions

The discovery of a new polymorph of Tolfenamic Acid-d4, form IX, raises questions about why this polymorph had never been reported before . This discovery could lead to further studies on the stability of this new polymorph and its potential applications .

properties

IUPAC Name

2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNLOUZAIOMLT-IKMBEDGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolfenamic Acid-d4

Citations

For This Compound
3
Citations
Z Sun, M Li, S Qian, Y Gu, J Huang, J Li - Journal of Chromatography B, 2023 - Elsevier
The ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) detection method was developed for the residues of 10 NSAIDs (salicylic acid, …
Number of citations: 4 www.sciencedirect.com
P Jedziniak, T Szprengier-Juszkiewicz… - Analytical and …, 2012 - Springer
Non-steroidal anti-inflammatory drugs are widely used for treatment of animals. According to Council Directive 96/23/EC, residues of these drugs must be monitored because of the …
Number of citations: 70 link.springer.com
P Jedziniak, T Szprengier-Juszkiewicz, M Olejnik… - Analytica chimica …, 2010 - Elsevier
A confirmatory method for the determination of residues of nine non-steroidal anti-inflammatory drugs and one metabolite in animal muscles has been developed. After enzymatic …
Number of citations: 69 www.sciencedirect.com

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